molecular formula C20H16O4 B12550484 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenyl-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenyl-, methyl ester

Cat. No.: B12550484
M. Wt: 320.3 g/mol
InChI Key: USQYOOFVAVCNBG-UHFFFAOYSA-N
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Description

For instance, 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-(phenylmethoxy)-, methyl ester (CAS 144003-45-2, C₂₁H₁₈O₅, molar mass 350.36 g/mol) serves as a key analog, differing by a benzyloxy (phenylmethoxy) group at position 8 instead of a phenyl group . This compound is utilized in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and fine chemicals due to its ester and acetyloxy functional groups, which enhance lipophilicity and stability .

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

methyl 4-acetyloxy-8-phenylnaphthalene-2-carboxylate

InChI

InChI=1S/C20H16O4/c1-13(21)24-19-12-15(20(22)23-2)11-18-16(9-6-10-17(18)19)14-7-4-3-5-8-14/h3-12H,1-2H3

InChI Key

USQYOOFVAVCNBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C=CC=C2C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenyl-, methyl ester, also known as a benzonaphthalene derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16O3
  • CAS Number : 92103-30-5

Structural Features

The structure includes:

  • A naphthalene ring system.
  • An acetyloxy group which may enhance its lipophilicity.
  • A methyl ester functional group that can influence its solubility and bioavailability.

Anticancer Properties

Research indicates that derivatives of naphthalene carboxylic acids exhibit anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress pathways and the inhibition of cell proliferation.

  • Oxidative Stress Modulation : Compounds similar to 2-naphthalenecarboxylic acid have been found to regulate reactive oxygen species (ROS) levels, contributing to apoptosis in cancer cells .
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, inhibiting tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that naphthalene-based compounds can exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, there is evidence suggesting that naphthalene derivatives may possess anti-inflammatory effects. These effects are likely due to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Study 1: Anticancer Activity in Breast Cancer Models

A study assessed the effects of a related naphthalene derivative on breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound. The study concluded that such compounds could serve as potential therapeutic agents against breast cancer .

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial efficacy of naphthalene derivatives against resistant bacterial strains. The findings demonstrated that these compounds significantly inhibited bacterial growth, suggesting their potential as alternatives to traditional antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis; cell cycle arrest ,
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Scientific Research Applications

Pharmaceutical Applications

2-Naphthalenecarboxylic acid derivatives have been explored for their potential therapeutic effects. The compound's structure allows for modifications that can enhance biological activity.

  • Anti-inflammatory Properties : Research indicates that derivatives of naphthalene carboxylic acids exhibit significant anti-inflammatory activity. For instance, compounds similar to 2-naphthalenecarboxylic acid have shown promise in reducing inflammation in animal models .
  • Anticancer Activity : Some studies suggest that naphthalene derivatives can inhibit cancer cell proliferation. For example, a study on related compounds demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .
  • Synthesis of Drug Intermediates : The compound serves as an intermediate in the synthesis of more complex pharmaceuticals, including anti-cancer and anti-inflammatory drugs, due to its reactive acetyloxy and carboxylic acid groups .

Organic Synthesis

In organic chemistry, 2-naphthalenecarboxylic acid derivatives are valuable building blocks for synthesizing various organic compounds.

  • Synthetic Pathways : The compound can participate in various chemical reactions such as esterification and acylation, making it a versatile intermediate in synthetic organic chemistry .
  • Functionalization : The presence of multiple functional groups allows for further derivatization, leading to the creation of novel compounds with tailored properties for specific applications .

Material Science Applications

The unique properties of 2-naphthalenecarboxylic acid derivatives also make them suitable for use in materials science.

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance .
  • Dyes and Pigments : Naphthalene derivatives are often used in the production of dyes due to their vibrant colors and stability under various conditions. The acetyloxy group can enhance solubility and dyeing properties .

Case Study 1: Anti-inflammatory Research

A study conducted on the anti-inflammatory effects of naphthalene derivatives demonstrated that compounds similar to 2-naphthalenecarboxylic acid could significantly reduce inflammation markers in a rat model of arthritis. The results indicated a dose-dependent response with enhanced efficacy at higher concentrations .

Case Study 2: Anticancer Activity

In vitro studies on modified naphthalene carboxylic acids revealed that certain derivatives exhibited cytotoxic effects against breast cancer cell lines. These findings suggest that structural modifications could lead to more potent anticancer agents derived from the original compound .

Comparison with Similar Compounds

Structural Analogs by Substituent Position and Type

The following table compares the target compound’s structural analogs based on substituent groups, ester type, and physicochemical properties:

Compound Name (CAS) Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Applications/Properties
4-(Acetyloxy)-8-(phenylmethoxy)-, methyl ester (144003-45-2) 4-acetyloxy, 8-benzyloxy C₂₁H₁₈O₅ 350.36 Synthetic intermediate; lipophilic
4-Hydroxy-8-methoxy-5-methyl-, ethyl ester (137932-77-5) 4-hydroxy, 8-methoxy, 5-methyl C₁₅H₁₆O₄ 260.29 Pharmacological research; -20°C storage stability
8-Chloro-4-hydroxy-, methyl ester (127265-99-0) 8-chloro, 4-hydroxy C₁₂H₉ClO₃ 236.65 Potential antimicrobial activity
4,5-Dihydroxy-8-methoxy-6-methyl-, methyl ester (90539-47-2) 4,5-dihydroxy, 8-methoxy, 6-methyl C₁₅H₁₆O₆ 316.28 Antioxidant or anti-inflammatory applications
4-(Acetyloxy)-8-methoxy-5-methyl-, ethyl ester (137932-76-4) 4-acetyloxy, 8-methoxy, 5-methyl C₁₇H₁₈O₅ 302.32 Medicinal chemistry precursor
Key Observations:
  • Substituent Effects: Acetyloxy (4-position): Enhances lipophilicity and metabolic stability compared to hydroxy groups . Phenylmethoxy vs. Methoxy (8-position): Benzyloxy groups (phenylmethoxy) increase steric bulk and may alter binding affinity in biological systems compared to smaller methoxy or phenyl groups .
  • Ester Group Variations :

    • Methyl esters (e.g., CAS 144003-45-2) typically exhibit higher volatility and lower hydrolysis rates than ethyl esters (e.g., CAS 137932-76-4) .

Functional and Application-Based Comparisons

Pharmacological Potential
  • CAS 137932-77-5 (4-hydroxy-8-methoxy-5-methyl-, ethyl ester): Studied for anti-inflammatory properties due to its phenolic hydroxy group, which may act as a radical scavenger .
  • CAS 90539-47-2 (4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester): Multiple hydroxy groups suggest utility in antioxidant formulations or metal chelation therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenyl-, methyl ester?

  • Methodological Answer : Synthesis typically involves esterification of the parent carboxylic acid with methanol under acidic or catalytic conditions. For derivatives like this compound, regioselective acetylation at the 4-position and phenyl substitution at the 8-position require protecting-group strategies. Purification may involve column chromatography or recrystallization, followed by characterization via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm esterification and substituent placement. While direct synthesis protocols for this compound are not detailed in the evidence, analogous naphthalene ester syntheses (e.g., methyl ester derivatives in ) suggest adapting similar esterification and functionalization steps .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : 1H^1H-NMR to identify acetyloxy (δ\delta ~2.1–2.3 ppm) and phenyl protons (δ\delta ~7.2–7.5 ppm); 13C^{13}C-NMR to confirm ester carbonyl (δ\delta ~165–175 ppm) and aromatic carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation patterns.
  • Chromatography : HPLC or GC-MS to assess purity, especially for detecting unreacted intermediates or byproducts.
    highlights the importance of rigorous analytical validation for structurally similar compounds, emphasizing reproducibility in research settings .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Based on safety data for analogous esters (), researchers should:

  • Use personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ensure proper ventilation to avoid inhalation of fine particles.
  • Store in sealed containers under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the acetyloxy group.
  • Follow spill protocols: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across studies on this compound?

  • Methodological Answer : Contradictions may arise from variability in experimental design (e.g., dose ranges, exposure routes). To address this:

  • Conduct a systematic review using inclusion criteria aligned with Table B-1 (), focusing on route-specific (oral, dermal, inhalation) and species-specific responses.
  • Apply risk-of-bias assessments (Table C-6 and C-7, ) to evaluate study reliability, such as randomization of doses and outcome reporting completeness.
  • Meta-analytical tools can statistically harmonize data, prioritizing studies with low bias and standardized protocols .

Q. What experimental designs are optimal for assessing the compound’s systemic toxicity in animal models?

  • Methodological Answer :

  • Dose-Response Studies : Use OECD guidelines for subacute/chronic toxicity, with doses spanning NOAEL (No Observed Adverse Effect Level) to LOAEL (Lowest Observed Adverse Effect Level).
  • Endpoint Selection : Include systemic outcomes from Table B-1 (), such as hepatic, renal, and hematological effects.
  • Control Groups : Ensure sham-exposed and vehicle controls to isolate compound-specific effects.
  • Randomization and Blinding : Mitigate bias by randomizing treatment allocation and blinding assessors to group assignments (per Table C-7, ) .

Q. How do structural modifications (e.g., substituent position) influence the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., nitro or hydroxy derivatives in ) and compare solubility, logP, and metabolic stability.
  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) models to predict bioactivity changes based on substituent electronic or steric effects.
  • In Vitro Assays : Test analogs for receptor binding (e.g., aryl hydrocarbon receptor, ) or enzyme inhibition. lists structurally related compounds, providing a basis for designing derivative libraries .

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